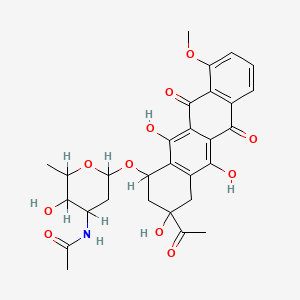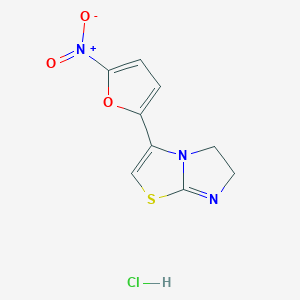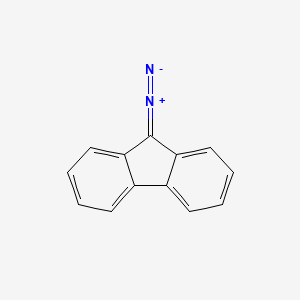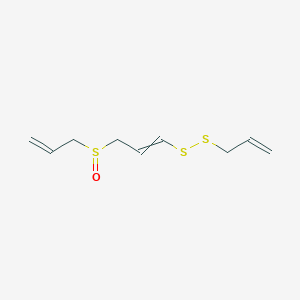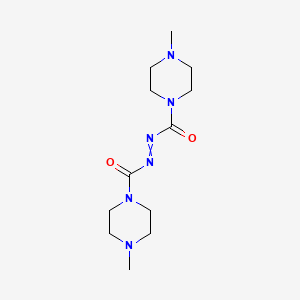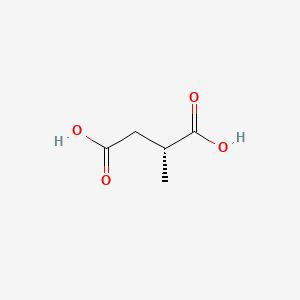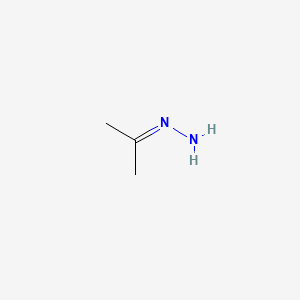
5-氟吲哚-2-羧酸
描述
5-fluoro-1H-indole-2-carboxylic acid is an indolyl carboxylic acid.
科学研究应用
电化学储能材料:Wang等人(2019年)开发了一种高性能的聚(5-氟吲哚)作为储能材料,表现出高比容量和良好的循环稳定性等优越性能,表明在超级电容器中具有潜在用途 (Wang et al., 2019)。
抗癫痫活性在癫痫治疗中的应用:Kaminski等人(1998年)发现5-氟吲哚-2-羧酸作为NMDA受体复合物中甘氨酸位点的拮抗剂,显著提高了抽搐阈值,并增强了某些抗癫痫药物的保护活性,尽管存在副作用 (Kaminski et al., 1998)。
氟化合物的合成:Yuan等人(2017年)报道了单体2-和3-氟吲哚的有效合成,展示了5-氟吲哚-2-羧酸在制备氟化二聚体产品中的实用性 (Yuan et al., 2017)。
医学诊断:Mulder等人(2005年)利用与5-氟吲哚-2-羧酸密切相关的5-羟基吲哚-3-羧酸,在测量尿液5-HIAA的自动化方法中发挥作用,有助于诊断和监测类癌瘤 (Mulder et al., 2005)。
药理学研究:Fojt等人(2012年)研究了5-氟胞嘧啶的二维缩合,这是一种类似于5-氟吲哚-2-羧酸的胞嘧啶衍生物,表明其在药理学中的重要性 (Fojt et al., 2012)。
抗真菌应用:Nonomura等人(2000年)讨论了5-氟吲哚对福士镰刀菌的抑制机制,突出了其在控制真菌疾病中的潜力 (Nonomura et al., 2000)。
作用机制
Target of Action
The primary target of 5-Fluoroindole-2-carboxylic acid is the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This receptor complex plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission.
Mode of Action
5-Fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor complex . This means it binds to this site and inhibits its function, which can lead to a variety of effects, including a raised convulsive threshold .
Pharmacokinetics
It has been administered intraperitoneally in doses of 150 and 200 mg/kg, 120 min before electroconvulsions, significantly raising the convulsive threshold .
Result of Action
The molecular and cellular effects of 5-Fluoroindole-2-carboxylic acid’s action are largely dependent on its antagonistic activity at the NMDA receptor complex. By inhibiting the function of this receptor, it can alter neurotransmission and other neural processes, leading to effects such as a raised convulsive threshold .
安全和危害
未来方向
5-Fluoroindole-2-carboxylic acid has been used in the creation of Xa inhibitors, Fungicidal and Antitumor agents, and COX-2 inhibitors . It raises the convulsive threshold by acting as an antagonist of NMDA receptor-associated glycine sites . This suggests potential future directions in the development of new therapeutic agents.
生化分析
Biochemical Properties
5-Fluoroindole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the glycine site within the NMDA receptor complex . This interaction inhibits the receptor’s function, which is crucial in neurotransmission and synaptic plasticity. The compound also interacts with enzymes such as 2,3-dioxygenase (IDO) and Factor Xa, influencing their activity . Additionally, it has been used in the synthesis of inhibitors for hepatitis C virus NS3·4A protease .
Cellular Effects
5-Fluoroindole-2-carboxylic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an NMDA receptor antagonist, it modulates neurotransmission, which can impact neuronal cell function and signaling pathways . The compound’s role in inhibiting enzymes like IDO and Factor Xa also influences cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Fluoroindole-2-carboxylic acid exerts its effects primarily through its antagonistic action on the glycine site of the NMDA receptor . This binding interaction inhibits the receptor’s activity, reducing calcium influx and subsequent cellular responses. The compound also inhibits enzymes such as IDO and Factor Xa, affecting their catalytic activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoroindole-2-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can raise the convulsive threshold when administered intraperitoneally in animal models
Dosage Effects in Animal Models
The effects of 5-Fluoroindole-2-carboxylic acid vary with different dosages in animal models. For instance, intraperitoneal administration of the compound at doses of 150 and 200 mg/kg significantly raised the convulsive threshold . Higher doses, such as 100 mg/kg combined with valproate, caused significant impairment of long-term memory and increased mortality in animal models .
Metabolic Pathways
5-Fluoroindole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes such as IDO and Factor Xa . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in inhibiting these enzymes highlights its potential impact on metabolic pathways related to inflammation and coagulation .
Transport and Distribution
Within cells and tissues, 5-Fluoroindole-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of 5-Fluoroindole-2-carboxylic acid is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBRZCVLDTWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192945 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399-76-8 | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluoroindole-2-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Fluoroindole-2-carboxylic acid interact with its target and what are the downstream effects?
A1: 5-Fluoroindole-2-carboxylic acid acts as a competitive antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor [, ]. This means it binds to the glycine site on the NMDA receptor, preventing glycine from binding and activating the receptor. As a result, the NMDA receptor channel is less likely to open, reducing neuronal excitability. This mechanism is thought to contribute to the anticonvulsive activity observed with this compound [].
Q2: Can you elaborate on the use of 5-Fluoroindole-2-carboxylic acid in research related to NMDA receptors?
A2: 5-Fluoroindole-2-carboxylic acid serves as a valuable tool in studying NMDA receptor function due to its specific antagonism of the glycine binding site []. By blocking this site, researchers can investigate the role of glycine in NMDA receptor activation and downstream signaling pathways. For instance, in electrophysiological experiments, 5-Fluoroindole-2-carboxylic acid can help dissect the contribution of NMDA receptor subtypes or specific subunits to synaptic transmission and plasticity. Furthermore, its use in combination with other pharmacological agents allows researchers to delineate the interplay between different binding sites and modulatory mechanisms on the NMDA receptor complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





